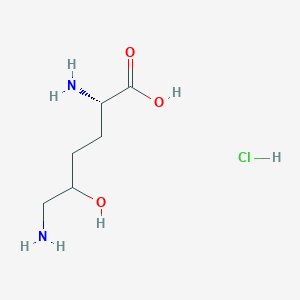

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El hidrocloruro de DL-5-hidroxilisina se puede sintetizar a través de varias rutas químicas. Un método común implica la hidroxilación de la lisina. La reacción generalmente requiere catalizadores específicos y condiciones controladas para asegurar que la hidroxilación ocurra en la posición deseada de la molécula de lisina .

Métodos de Producción Industrial

En entornos industriales, la producción de hidrocloruro de DL-5-hidroxilisina implica síntesis química a gran escala. El proceso incluye el uso de reactivos de alta pureza y estrictas medidas de control de calidad para asegurar que el producto final cumpla con las especificaciones requeridas .

Análisis De Reacciones Químicas

Tipos de Reacciones

El hidrocloruro de DL-5-hidroxilisina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como el peróxido de hidrógeno.

Reducción: El compuesto se puede reducir usando agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden producir varias reacciones de sustitución, donde los grupos funcionales de la molécula se reemplazan por otros grupos

Reactivos y Condiciones Comunes

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de Sustitución: Halógenos, agentes alquilantes

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de aminas .

Aplicaciones Científicas De Investigación

Protein Modification Studies

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride is extensively used in research to study protein modifications. Hydroxylysine residues are critical in collagen and elastin, influencing their stability and function. This compound serves as a biomarker for radical-induced protein oxidation, which is relevant in understanding oxidative stress-related diseases such as atherosclerosis and cataracts .

Enzyme-Substrate Interactions

Due to its structural similarity to natural amino acids, this compound is utilized as a substrate or inhibitor in enzyme assays. It aids in studying enzyme kinetics and mechanisms, providing insights into metabolic pathways and disease mechanisms .

Therapeutic Potential

Research indicates that this compound may enhance immune responses by promoting leukocyte production, suggesting its potential use in treating conditions like leukopenia caused by chemotherapy. Additionally, it has been identified as a promising lead compound in drug development due to its unique structure that allows for modifications to enhance therapeutic efficacy .

Antimycobacterial Activity

A study highlighted that this compound acts as an inhibitor of glutamine synthetase, a target for antimycobacterial drugs. The compound was found to have an IC50 value of 610 ± 15 µM, indicating its potential application in tuberculosis treatment .

Synthesis of Peptides

In the chemical industry, this compound is employed in the synthesis of peptides and other complex molecules. Its ability to participate in various chemical reactions (oxidation, reduction, substitution) makes it valuable for creating diverse biochemical products .

Case Study 1: Hydroxylysine as a Biomarker

Research has shown that hydroxylysine derivatives can act as sensitive markers for protein oxidation. Quantitative analysis using High-Performance Liquid Chromatography (HPLC) has provided insights into oxidative stress levels in various diseases .

Case Study 2: Drug Development Insights

A comprehensive study involving virtual screening identified several inhibitors targeting glutamine synthetase with promising biological activity. Among these was the (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride variant, which demonstrated significant inhibitory effects against tuberculosis pathogens .

Mecanismo De Acción

El mecanismo de acción del hidrocloruro de DL-5-hidroxilisina implica su papel como marcador para la oxidación de proteínas. Interactúa con objetivos moleculares y vías específicas involucradas en el metabolismo de aminoácidos. El grupo hidroxilo del compuesto juega un papel crucial en su reactividad e interacción con otras moléculas .

Comparación Con Compuestos Similares

Compuestos Similares

Dihidrocloruro de L-Lisina: Otro derivado de la lisina utilizado en diversas aplicaciones bioquímicas.

Hidrocloruro de ácido 5-aminolevúlico: Un compuesto con características estructurales y aplicaciones similares en la síntesis de péptidos

Singularidad

El hidrocloruro de DL-5-hidroxilisina es único debido a su patrón de hidroxilación específico, lo que lo convierte en un marcador valioso para estudiar la oxidación de proteínas inducida por radicales. Su mezcla racémica de enantiómeros D y L también se suma a sus propiedades distintas en comparación con otros derivados de la lisina .

Actividad Biológica

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride (also known as hydroxylysine) is a non-standard amino acid that plays a significant role in various biological processes. This compound is characterized by its unique structure, which includes two amino groups and a hydroxyl group on a hexanoic chain, making it a versatile building block in biochemical applications. Its molecular formula is C₆H₁₅ClN₂O₃, with a molecular weight of approximately 198.65 g/mol. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Collagen Structure Stabilization

One of the primary biological roles of this compound is its involvement in collagen synthesis. The hydroxyl group in this compound forms hydrogen bonds with other components of collagen fibers, contributing to the cross-linking and stabilization of the collagen network. This cross-linking is crucial for the strength and functionality of connective tissues, making this compound essential for maintaining structural integrity in various tissues .

Inhibition of Enzymatic Activity

Recent studies have identified this compound as an inhibitor of glutamine synthetase (GS), an enzyme critical for nitrogen metabolism. In virtual screening assays, this compound exhibited an IC50 value of 610 ± 15 µM, indicating its potential as a therapeutic agent against diseases like tuberculosis . The inhibition mechanism involves binding to the amino acid site of GS, which is conserved across different species .

Interaction with Other Biomolecules

This compound has also shown interactions with various enzymes and metabolic pathways. For instance, it participates in the biosynthesis of essential amino acids and acts as an intermediate in several metabolic pathways. Its role as a precursor for synthesizing pharmaceuticals further highlights its importance in medicinal chemistry.

Case Studies

- Antimycobacterial Activity : A study demonstrated that this compound could inhibit the growth of Mycobacterium tuberculosis through its action on GS. The study emphasized the need for further research into its structural analogs to enhance potency against bacterial infections .

- Collagen Biosynthesis : Research has shown that hydroxylysine is the second most common amino acid found in collagen after hydroxyproline. Its biosynthesis occurs via lysyl hydroxylase in the endoplasmic reticulum, highlighting its critical role in connective tissue formation .

- Metabolomic Studies : Metabolomic analyses have identified this compound in human blood, although it is not naturally occurring but rather a result of exposure to its derivatives. This finding places it within the context of the human exposome, linking environmental factors to health outcomes .

Comparative Analysis

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2,6-Diamino-5-hydroxyhexanoic acid | C₆H₁₅ClN₂O₃ | Contains two amino groups and one hydroxyl group | Inhibits glutamine synthetase; stabilizes collagen |

| 5-Hydroxylysine | C₆H₁₄N₂O₃ | Lacks additional amino group | Important for collagen structure |

| L-Lysine | C₆H₁₄N₂O₂ | Standard amino acid without hydroxyl group | Essential amino acid; involved in protein synthesis |

| Nε-Acetyl-Lysine | C₈H₁₅N₂O₂ | Acetylated form of lysine | Modulates gene expression through acetylation |

Future Directions

Research on this compound continues to explore its potential applications in medicine and biotechnology. Future studies may focus on:

- Developing more potent analogs for therapeutic use against infectious diseases.

- Investigating its role in metabolic disorders and tissue regeneration.

- Exploring its interactions with other biomolecules to understand its full biological significance.

Propiedades

IUPAC Name |

2,6-diamino-5-hydroxyhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3.ClH/c7-3-4(9)1-2-5(8)6(10)11;/h4-5,9H,1-3,7-8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXVOTKVFFAZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884582 | |

| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13204-98-3 | |

| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13204-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13204-98-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-DL-lysine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.